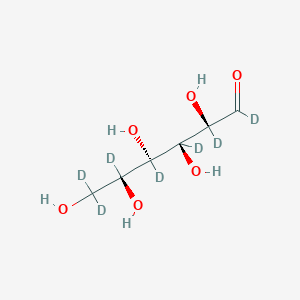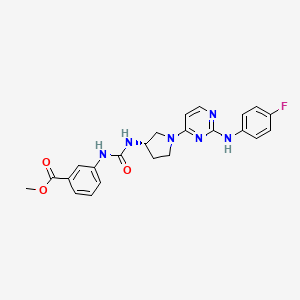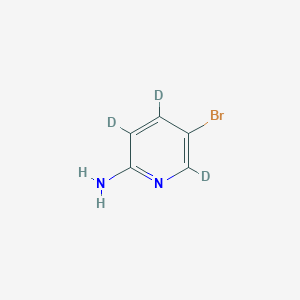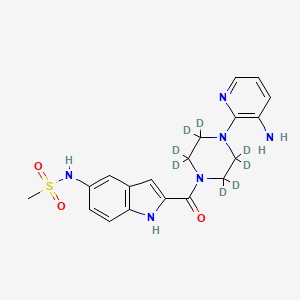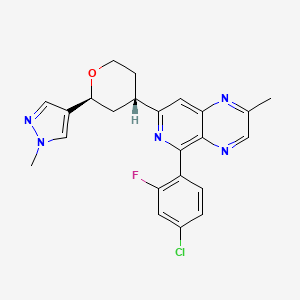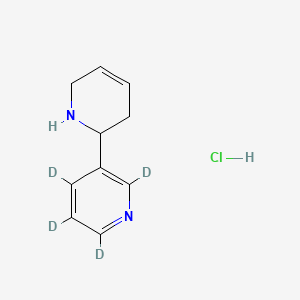![molecular formula C30H26F5N5O4S B12407335 (2R)-N-[(6-cyclohexylpyridin-3-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12407335.png)
(2R)-N-[(6-cyclohexylpyridin-3-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its intricate molecular structure, which includes a quinazolinone moiety, a pyridine ring, and a sulfonylazetidine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-N-[(6-cyclohexylpyridin-3-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide involves several key steps:
Formation of the Quinazolinone Moiety: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.
Formation of the Sulfonylazetidine Group: This step involves the reaction of an azetidine derivative with a sulfonyl chloride reagent.
Coupling Reactions: The final compound is obtained by coupling the quinazolinone, pyridine, and sulfonylazetidine intermediates under specific reaction conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products:
Oxidation Products: Quinazoline derivatives with varying degrees of oxidation.
Reduction Products: Sulfide or thiol derivatives.
Substitution Products: Pyridine derivatives with different substituents at specific positions.
Chemistry:
Catalysis: The compound’s unique structure makes it a potential candidate for use as a catalyst in organic reactions.
Material Science: It can be explored for the development of novel materials with specific electronic or optical properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its ability to interact with proteins can be leveraged in the study of protein-ligand interactions.
Medicine:
Drug Development: The compound’s structural features make it a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving enzyme dysregulation.
Diagnostics: It can be used in the development of diagnostic agents for imaging or detection of specific biomolecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of (2R)-N-[(6-cyclohexylpyridin-3-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This inhibition can disrupt the enzyme’s normal function, leading to downstream effects on cellular pathways. Additionally, the compound’s ability to interact with receptors can modulate signal transduction pathways, influencing cellular responses.
Comparación Con Compuestos Similares
- (2R)-N-[(6-cyclohexylpyridin-3-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide
- This compound
Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various scientific fields, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C30H26F5N5O4S |
|---|---|
Peso molecular |
647.6 g/mol |
Nombre IUPAC |
(2R)-N-[(6-cyclohexylpyridin-3-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide |
InChI |
InChI=1S/C30H26F5N5O4S/c31-23-24(32)26(34)28(27(35)25(23)33)45(43,44)40-11-10-22(40)30(42)39(18-7-8-19-21(12-18)37-15-38-29(19)41)14-16-6-9-20(36-13-16)17-4-2-1-3-5-17/h6-9,12-13,15,17,22H,1-5,10-11,14H2,(H,37,38,41)/t22-/m1/s1 |
Clave InChI |
NWJIWOURAIGWSR-JOCHJYFZSA-N |
SMILES isomérico |
C1CCC(CC1)C2=NC=C(C=C2)CN(C3=CC4=C(C=C3)C(=O)NC=N4)C(=O)[C@H]5CCN5S(=O)(=O)C6=C(C(=C(C(=C6F)F)F)F)F |
SMILES canónico |
C1CCC(CC1)C2=NC=C(C=C2)CN(C3=CC4=C(C=C3)C(=O)NC=N4)C(=O)C5CCN5S(=O)(=O)C6=C(C(=C(C(=C6F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


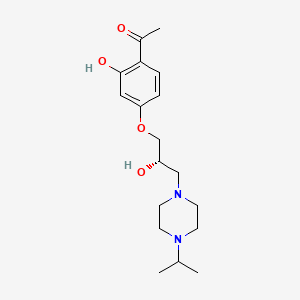
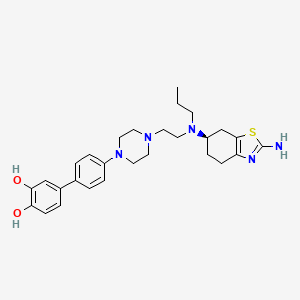
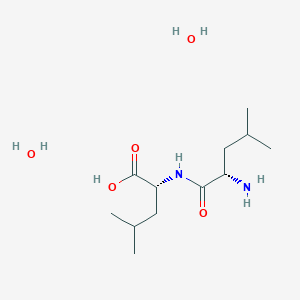
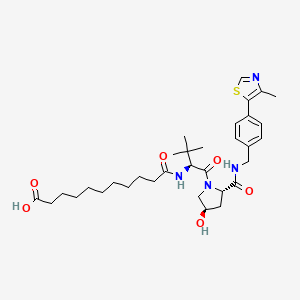
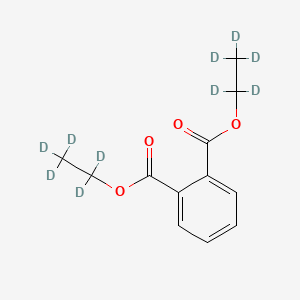
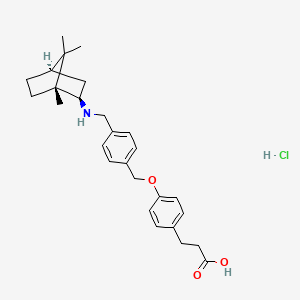
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
